molecular formula C48H48N2O5 B024329 [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone CAS No. 188559-22-0

[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone

Cat. No. B024329
M. Wt: 732.9 g/mol
InChI Key: NWQXDMCBNUXVPH-OOYLSIGHSA-N
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Description

Oxazolidinones are a class of compounds known for their varied applications in chemistry and pharmacology, particularly as antibiotics. However, the specific compound mentioned appears to be highly specialized, possibly designed for targeted scientific or therapeutic applications.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves reactions of epoxides or α-bromo ketones with carbon dioxide in the presence of diamines or other nucleophiles. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines have been investigated, leading to various oxazolidinone derivatives (Saitǒ et al., 1986).

Molecular Structure Analysis

The molecular structure of oxazolidinones often includes a 5-membered ring containing oxygen and nitrogen atoms. Detailed analysis using techniques like X-ray crystallography can reveal the planarity and hybridization states of atoms within the oxazolidinone ring, which are crucial for understanding the compound's reactivity and interaction with biological targets (Jiansheng Tang & J. Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, including nucleophilic ring openings and rearrangements. These reactions can be exploited to synthesize complex molecules with specific stereochemical configurations, useful in asymmetric synthesis (Wee & Mcleod, 2003).

Scientific Research Applications

  • Synthesis of Isomeric Oxazolidinones

    • Madesclaire et al. (2007) reported the synthesis of various isomeric 2-oxazolidinones from corresponding propanediols. The study emphasized the impact of experimental conditions on the formation of these compounds, showcasing the versatility and reactivity of oxazolidinones in synthetic chemistry M. Madesclaire et al., 2007.
  • Electrogenerated Chiral 2-Oxazolidinones

    • Schierle-Arndt et al. (2001) described a flexible and efficient synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones. These compounds are crucial as precursors for various pharmacologically active 2-oxazolidinones, β-amino alcohols, and other derivatives Kerstin Schierle-Arndt et al., 2001.
  • Enantioselective Synthesis of Aminophosphonic Acids

    • Reyes-Rangel et al. (2006) explored the enantioselective synthesis of aminophosphonic acids using diastereoselective azidation of oxazolidinone. This research provides insights into the utilization of oxazolidinone derivatives for synthesizing pharmacologically relevant compounds Gloria Reyes-Rangel et al., 2006.
  • Stereospecificity and Synthon Synthesis

    • Research conducted by Jin-song (2011) focused on the stereospecific synthesis of a key synthon for Dolastatin 10, showcasing the application of oxazolidinone derivatives in the synthesis of complex natural products Yang Jin-song, 2011.
  • Synthesis of Nonproteinogenic Amino Acids

    • Wee and Mcleod (2003) reported the conversion of 4-formyl-5-vinyl-2-oxazolidinone into naturally occurring, nonproteinogenic amino acids, indicating the potential of oxazolidinone derivatives in the synthesis of rare and biologically significant amino acids A. Wee & D. Mcleod, 2003.
  • Asymmetric Synthesis of Fatty Acid Esters

    • Hwang and Erhan (2001) accomplished the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral imide enolates derived from oxazolidinones. This research underscores the utility of oxazolidinones in the synthesis of chiral compounds with potential applications in various industries H. Hwang & S. Erhan, 2001.

properties

IUPAC Name

(2S,5R)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N2O5/c1-3-29-48(54,30-28-36-18-9-5-10-19-36)32-44(51)45(46(52)50-43(35-55-47(50)53)39-24-15-8-16-25-39)42(4-2)40-26-17-27-41(31-40)49(33-37-20-11-6-12-21-37)34-38-22-13-7-14-23-38/h5-27,31,42-43,45,54H,4,28,30,32-35H2,1-2H3/t42-,43+,45+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQXDMCBNUXVPH-OOYLSIGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)CC(CCC4=CC=CC=C4)(C#CC)O)C(=O)N5C(COC5=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C[C@](CCC4=CC=CC=C4)(C#CC)O)C(=O)N5[C@@H](COC5=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450300
Record name [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone

CAS RN

188559-22-0
Record name [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Reactant of Route 4
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Reactant of Route 5
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone

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